molecular formula C13H12ClN5O2S B2599569 5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034599-15-8

5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2599569
CAS No.: 2034599-15-8
M. Wt: 337.78
InChI Key: FOOFIJOVDLQRDG-UHFFFAOYSA-N
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Description

5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide is a synthetic chemical compound designed for research use, featuring a molecular hybrid of a [1,2,4]triazolo[4,3-a]pyrazine core and a thiophene-2-carboxamide moiety. This structure is of significant interest in medicinal chemistry and drug discovery, as both components are established scaffolds in the development of biologically active molecules. The [1,2,4]triazolo[4,3-a]pyrazine scaffold is a privileged structure in pharmaceutical research. Compounds based on this core have been identified as potent antimalarial agents, with some series demonstrating low nanomolar in vitro activity against Plasmodium falciparum and efficacy in mouse models of infection . Furthermore, this heterocyclic system has been explored as a modulator of the P2X7 receptor, a target for immunological and neurological disorders . The thiophene-2-carboxamide unit is another pharmacologically important element. Notably, thiophene carboxylic acid derivatives have been investigated for their antiviral properties against flaviviruses, such as Zika, dengue, and West Nile virus . The specific combination of these two fragments in a single molecule creates a complex chemotype with high potential for multi-target or selective biological activity. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory settings by qualified professionals.

Properties

IUPAC Name

5-chloro-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O2S/c1-2-21-13-11-18-17-10(19(11)6-5-15-13)7-16-12(20)8-3-4-9(14)22-8/h3-6H,2,7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOFIJOVDLQRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:

  • Formation of the Triazolo-Pyrazine Ring: : The synthesis begins with the preparation of the triazolo-pyrazine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions, often involving the use of hydrazine derivatives and suitable aldehydes or ketones.

  • Introduction of the Ethoxy Group: : The ethoxy group is introduced via an alkylation reaction, where the triazolo-pyrazine intermediate is treated with ethyl halides in the presence of a base such as potassium carbonate.

  • Formation of the Thiophene Carboxamide: : The thiophene ring is synthesized separately, often starting from thiophene-2-carboxylic acid. This intermediate is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

  • Coupling Reaction: : The final step involves coupling the triazolo-pyrazine intermediate with the chlorinated thiophene carboxamide. This is typically done using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxy group or the thiophene ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can target the nitro groups or other reducible functionalities within the molecule. Typical reducing agents include sodium borohydride or lithium aluminum hydride.

  • Substitution: : The chloro group in the thiophene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions, often using a palladium catalyst in a Suzuki-Miyaura coupling reaction.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Palladium-catalyzed reactions using bases like potassium carbonate in solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific biological pathways, offering possibilities for the treatment of various diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the biological context. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

  • 5-Chloro-N-[(8-Hydroxy[1,2,4]Triazolo[4,3-a]Pyrazin-3-yl)Methyl]-1H-Indole-2-Carboxamide (C₁₅H₁₁ClN₆O₂): Replaces thiophene with indole and ethoxy with hydroxy. The hydroxy group reduces lipophilicity (clogP ~1.2 vs. Indole’s larger aromatic system may enhance π-stacking interactions in biological targets.
  • 8-(2-Fluoro-4-Nitrophenoxy)-[1,2,4]Triazolo[4,3-a]Pyrazine: Substituted with a nitro- and fluoro-phenoxy group. The electron-withdrawing nitro group increases electrophilicity, favoring interactions with nucleophilic residues (e.g., cysteine in kinases) .

Substituent Effects on Pharmacokinetics

  • 5-Chloro-N-[2-(Difluoromethyl)Phenyl]-4-(3-Oxo-5,6,7,8-Tetrahydro[1,2,4]Triazolo[4,3-a]Pyridin-2(3H)-yl)Benzamide (Example 284, EP 3 532 474 B1) :

    • Uses a tetrahydrotriazolopyridine core (saturated ring), improving metabolic stability compared to the aromatic triazolopyrazine.
    • Difluoromethyl group enhances bioavailability via reduced oxidative metabolism .
  • Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Thiophene-2-Carboxylate: Replaces triazolopyrazine with pyrazolopyrimidine. The carboxylate ester (vs. carboxamide) increases polarity but may reduce cell permeability .

Functional Group Modifications

  • Pyrimidine-2,4-dione moiety adds hydrogen-bond acceptors, favoring interactions with purine-binding pockets .

Structural and Physicochemical Data Table

Compound Name / Key Features Molecular Formula Molecular Mass (g/mol) Key Substituents clogP* Notable Properties
Target Compound (Ethoxy-triazolopyrazine) C₁₄H₁₂ClN₅O₂S 357.8 8-Ethoxy, thiophene-2-carboxamide ~2.5 Moderate lipophilicity, H-bond donor
8-Hydroxy-Indole Analog C₁₅H₁₁ClN₆O₂ 342.7 8-Hydroxy, indole-2-carboxamide ~1.2 Higher solubility, π-stacking potential
8-(2-Fluoro-4-Nitrophenoxy) C₁₂H₇FN₄O₃ 290.2 Nitrophenoxy, fluorine ~1.8 Electrophilic, kinase-targeting
Tetrahydrotriazolopyridine (Example 284) C₂₄H₂₀ClF₃N₄O₃ 528.9 Saturated core, difluoromethyl ~3.0 Enhanced metabolic stability
Pyrazolopyrimidine Thiophene Ester C₂₅H₁₇F₂N₅O₄ 513.4 Pyrazolopyrimidine, carboxylate ~2.2 Polar, reduced permeability

*clogP values estimated using fragment-based methods.

Key Observations

  • Ethoxy vs. Hydroxy : Ethoxy substitution in the target compound balances lipophilicity and metabolic resistance compared to hydroxy analogs, which may undergo faster Phase II conjugation .
  • Thiophene Carboxamide : The carboxamide group’s H-bonding capacity is critical for target engagement, contrasting with carboxylate esters, which rely on ionic interactions .

Biological Activity

5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiophene ring, a triazolo-pyrazine moiety, and a carboxamide functional group. The presence of chlorine and ethoxy substituents enhances its chemical properties and potential biological activities.

Chemical Structure

The structural representation of the compound is as follows:

5 chloro N 8 ethoxy 1 2 4 triazolo 4 3 a pyrazin 3 yl methyl thiophene 2 carboxamide\text{5 chloro N 8 ethoxy 1 2 4 triazolo 4 3 a pyrazin 3 yl methyl thiophene 2 carboxamide}

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds containing the triazole and pyrazine structures have been reported to inhibit key cancer pathways effectively. The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
8-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazineTriazole-pyrazine coreAntitumor activity
5-(methylthio)-N-(pyrazinyl)acetamidePyrazine derivativeKinase inhibition
7-(ethoxy)-[1,2,4]triazolo[4,3-b]pyridineSimilar heterocyclic structureAntimicrobial properties

The anticancer activity has been attributed to the compound's ability to induce apoptosis in cancer cells through various mechanisms such as caspase activation and modulation of pro-apoptotic proteins like p53 and Bax .

Antiviral and Antimicrobial Properties

The compound has also been investigated for its antiviral and antimicrobial properties. Studies indicate that derivatives of the triazolo-pyrazine framework can exhibit antiviral activity against various pathogens. For example:

  • Antiviral Screening : Compounds were subjected to plaque-reduction assays to assess their effectiveness against viral infections.
  • Antimicrobial Activity : In vitro antimicrobial screening against pathogens like Staphylococcus aureus and Escherichia coli was performed using the agar diffusion method .

Understanding the mechanism of action is crucial for elucidating how this compound interacts with biological targets. Key mechanisms observed include:

  • Inhibition of Kinases : The compound has shown potential in inhibiting specific kinases involved in cancer progression.
  • Induction of Apoptosis : Increased expression of apoptotic markers such as caspases indicates that the compound promotes programmed cell death in cancer cells.
  • Modulation of Autophagy : Studies suggest that it may trigger autophagy pathways which are essential for cellular homeostasis and can affect tumor growth .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical settings:

  • Study on Breast Cancer Cell Lines : A study demonstrated that related compounds exhibited stronger cytotoxic activity than cisplatin against MCF-7 and MDA-MB-231 breast cancer cell lines.
  • Mechanistic Insights : Research indicated that these compounds could suppress NF-kB expression while promoting p53 activation and ROS generation, contributing to their anticancer effects .

Q & A

Q. What are the established synthetic routes for 5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Chlorination of thiophene-2-carboxylic acid to yield 5-chlorothiophene-2-carboxylic acid (using reagents like Cl₂ or SOCl₂ under reflux conditions) .
  • Step 2 : Formation of the triazolo-pyrazine core via cyclization reactions, often employing hydrazine derivatives and microwave-assisted heating to accelerate heterocycle formation .
  • Step 3 : Coupling the chlorothiophene-carboxamide to the triazolo-pyrazine scaffold using nucleophilic substitution (e.g., alkylation with NaH in DMF) .
    Key Conditions : Reactions often require inert atmospheres (N₂/Ar) and controlled temperatures (0°C to 80°C) to minimize side products .

Q. How is the compound structurally characterized to confirm purity and identity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and connectivity. For example, the ethoxy group (-OCH₂CH₃) shows characteristic triplet and quartet signals in δ 1.3–4.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected at m/z 393.05) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of ethoxy) validate functional groups .
  • HPLC : Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What functional groups dominate the compound’s reactivity and bioactivity?

  • Triazolo-pyrazine core : Participates in π-π stacking with biological targets (e.g., enzyme active sites) .
  • Chlorothiophene-carboxamide : Enhances lipophilicity and membrane permeability, critical for cellular uptake .
  • Ethoxy group : Modulates solubility and metabolic stability via steric hindrance .
    Impact : These groups collectively influence binding affinity in kinase inhibition assays, as observed in analogous triazolo-pyrazine derivatives .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity?

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, ethanol/water mixtures improve cyclization yields by 15% compared to DMF .
  • Flow Chemistry : Continuous-flow systems enhance reproducibility for exothermic steps (e.g., chlorination), reducing byproducts .
  • Microwave Assistance : Reduces reaction times (e.g., from 12 hours to 30 minutes) for triazole ring formation .

Q. How should researchers resolve contradictions in spectroscopic data?

  • Case Example : Discrepancies in NMR splitting patterns may arise from dynamic rotational isomerism. Use variable-temperature NMR to confirm conformational equilibria .
  • X-ray Crystallography : Resolve ambiguous NOE correlations by determining solid-state structures .
  • Comparative Analysis : Cross-reference with analogous compounds (e.g., 5-chloro-thiophene derivatives) to validate peak assignments .

Q. What methodologies assess the compound’s biological activity in vitro?

  • Kinase Inhibition Assays : Use FRET-based screens (e.g., against JAK2 or EGFR kinases) with IC₅₀ calculations .
  • Cytotoxicity Profiling : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing EC₅₀ values to reference drugs .
  • Target Identification : Employ thermal shift assays (TSA) to monitor protein-ligand binding stability .

Q. How can mechanistic studies elucidate the compound’s reactivity?

  • Computational Modeling : Density Functional Theory (DFT) predicts reaction pathways (e.g., nucleophilic attack on the triazolo-pyrazine ring) .
  • Kinetic Studies : Monitor intermediate formation via time-resolved IR spectroscopy during amide coupling .
  • Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways of the ethoxy group .

Q. What strategies mitigate instability or decomposition during storage?

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the carboxamide group .
  • Stabilizers : Add antioxidants (e.g., BHT) to DMSO stock solutions to inhibit radical-mediated degradation .
  • Real-Time Monitoring : Use HPLC-PDA to track degradation products under accelerated stability conditions (40°C/75% RH) .

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